trans-2-Octenoic acid

Descripción general

Descripción

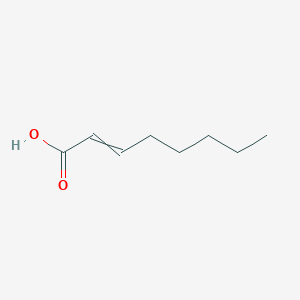

trans-2-Octenoic acid: , also known as (2E)-oct-2-enoic acid, is an olefinic fatty acid. It is a medium-chain fatty acid with a double bond at the second carbon position in the trans configuration. This compound is a monounsaturated fatty acid and is known for its role as an animal metabolite .

Mecanismo De Acción

Target of Action

Trans-2-Octenoic acid, also known as (2E)-oct-2-enoic acid, is an olefinic fatty acid that is octanoic acid carrying a double bond at position 2 . It is a medium-chain fatty acid, a monounsaturated fatty acid, a straight-chain fatty acid, and an olefinic fatty acid . It has a role as an animal metabolite .

Mode of Action

A-73 . The fungus reduces the compound to various metabolites, including I-hexanol and l-octanol .

Biochemical Pathways

This compound is involved in various biochemical pathways. In the metabolism of this compound by Mucor sp. A-73, the compound is reduced to various metabolites . The major metabolite of this compound by the fungus was mono-n-octyl phosphate .

Pharmacokinetics

It is known to be a metabolite in animals , suggesting that it is likely absorbed and metabolized in the body.

Result of Action

The result of the action of this compound is the production of various metabolites, including I-hexanol, l-octanol, and mono-n-octyl phosphate

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the metabolism of this compound by Mucor sp. A-73 was carried out in a medium consisting of glucose, peptone, yeast extract, and potassium sorbate . The reaction was maintained at 25°C . These conditions may influence the action, efficacy, and stability of this compound.

Análisis Bioquímico

Biochemical Properties

Trans-2-Octenoic acid interacts with various biomolecules in biochemical reactions. Studies have shown that it is metabolized by certain species of the Mucor fungus, which can reduce sorbic acid to trans-4-hexenol . In a phosphate buffer solution, 3-hydroxyoctanoic acid (3-HOA), monooctyl phosphate (OLP), 1-octanol, and 1,3-octanediol were produced as metabolites of this compound . The conversion of this compound into 3-HOA was found to be reversible .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into various metabolites. Mucor species can reduce the carboxyl groups of this compound and hydrogenate trans-2-alkenols to corresponding saturated alcohols . This process involves binding interactions with biomolecules and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It’s metabolized by Mucor species into several metabolites, including 3-HOA, OLP, 1-octanol, and 1,3-octanediol . This process involves interactions with various enzymes and cofactors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

From Hexaldehyde by the Dobner Reaction: This method involves the reaction of hexaldehyde with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation to yield trans-2-octenoic acid.

Regulated Hydrogenation of 2-Octynoic Acid: This method involves the partial hydrogenation of 2-octynoic acid using a suitable catalyst to produce this compound.

Industrial Production Methods: The industrial production of this compound typically involves the regulated hydrogenation of 2-octynoic acid due to its efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: trans-2-Octenoic acid can undergo oxidation reactions to form various oxidized products.

Reduction: It can be reduced to form saturated fatty acids.

Substitution: The compound can participate in substitution reactions where the double bond can be targeted for various chemical modifications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Halogenation agents like bromine can be used for addition reactions across the double bond.

Major Products Formed:

Oxidation: Various carboxylic acids and aldehydes.

Reduction: Octanoic acid.

Substitution: Halogenated derivatives of octenoic acid.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

Medicine:

- Investigated for its potential therapeutic effects and its role in metabolic disorders.

Industry:

- Utilized in the flavor and fragrance industry due to its characteristic odor. It is used as a trace ingredient in artificial essential oils and flavor compositions .

Comparación Con Compuestos Similares

cis-2-Octenoic acid: The cis isomer of 2-octenoic acid, differing in the configuration of the double bond.

Octanoic acid: A saturated fatty acid without the double bond.

2-Octynoic acid: An unsaturated fatty acid with a triple bond at the second carbon position.

Uniqueness: trans-2-Octenoic acid is unique due to its trans configuration of the double bond, which imparts different chemical and physical properties compared to its cis isomer. This configuration affects its reactivity and interaction with biological molecules, making it distinct in its applications and effects .

Actividad Biológica

Trans-2-Octenoic acid, also known as (E)-2-octenoic acid, is an α,β-unsaturated fatty acid characterized by its unique double bond configuration. With the molecular formula C8H14O2 and a molecular weight of approximately 142.2 g/mol, this compound has garnered attention for its diverse biological activities, including antimicrobial properties, potential metabolic roles, and implications in plant defense mechanisms.

Chemical Structure and Properties

This compound is a colorless to light yellow liquid with a distinctive oily-musty odor. It is classified as a medium-chain fatty acid and is significant as an endogenous metabolite in various biological systems. Its structural properties enable it to participate in Michael addition reactions, which are vital for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest its potential application in developing natural antimicrobial agents. However, the precise mechanism of action remains to be fully elucidated.

Metabolic Roles

This compound has been linked to various metabolic pathways:

- It plays a role in fat metabolism, potentially influencing lipid profiles.

- Studies suggest it may exhibit anti-inflammatory effects, contributing to metabolic regulation.

The compound's ability to act as a signaling molecule in these pathways highlights its significance in biochemical research.

Plant Defense Mechanisms

Emerging studies have shown that this compound can be induced in plants during pathogen attacks. This induction may enhance plant resistance against specific pathogens, suggesting its role as a biocontrol agent in agricultural applications.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, researchers found that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated that concentrations as low as 0.5% could effectively reduce bacterial viability, making it a candidate for further exploration in food preservation and medical applications.

Metabolic Impact Study

A recent investigation into the metabolic effects of this compound on human cell lines revealed that it influences lipid metabolism significantly. The study demonstrated that treatment with this compound led to alterations in lipid profiles, suggesting potential therapeutic applications in managing metabolic disorders.

Synthesis Methods

Several methods for synthesizing this compound have been documented:

- Chemical Synthesis : Utilizing olefination reactions to create the double bond.

- Biological Synthesis : Employing microbial fermentation processes that produce this compound from renewable biomass.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Octanoic Acid | C8H16O2 | Saturated fatty acid; lacks double bonds |

| 2-Octynoic Acid | C8H14O | Contains a triple bond; more reactive than this compound |

| 4-Octenoic Acid | C8H14O2 | Double bond at position 4; different reactivity profile |

| Hexanoic Acid | C6H12O2 | Shorter carbon chain; primarily saturated |

This compound's unique structural characteristics distinguish it from other fatty acids and unsaturated compounds, emphasizing its importance in both biological and industrial contexts.

Propiedades

Número CAS |

1871-67-6 |

|---|---|

Fórmula molecular |

C8H14O2 |

Peso molecular |

142.20 g/mol |

Nombre IUPAC |

oct-2-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |

Clave InChI |

CWMPPVPFLSZGCY-UHFFFAOYSA-N |

SMILES |

CCCCCC=CC(=O)O |

SMILES isomérico |

CCCCC/C=C/C(=O)O |

SMILES canónico |

CCCCCC=CC(=O)O |

Punto de ebullición |

139.00 to 141.00 °C. @ 13.00 mm Hg |

Densidad |

0.935-0.941 |

melting_point |

5 - 6 °C |

Key on ui other cas no. |

1871-67-6 1470-50-4 |

Descripción física |

Liquid Colourless liquid; Buttery, butterscotch aroma |

Pictogramas |

Corrosive |

Solubilidad |

slightly Insoluble in water; soluble in oils Soluble (in ethanol) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.